N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the isopropyl group is introduced through an acylation reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
- Use of high-purity starting materials.
- Controlled reaction temperatures and pressures.
- Efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thioether and acetamide groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2-((1-(2-hydroxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
N-isopropyl-2-((1-(2-ethoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound derived from the imidazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H22N2OS
- Molecular Weight: 306.43 g/mol
Synthesis
The synthesis of this compound typically involves several synthetic routes, including:
- Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
- Introduction of Substituents: The benzylthio group is introduced via nucleophilic substitution using benzylthiol.
- Final Acetylation: The compound is completed through acetylation to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to the presence of the imidazole core. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
Potential Mechanisms Include:
- Inhibition of β-secretase (BACE-1), which is implicated in Alzheimer's disease.
- Antimicrobial activity against various pathogens.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Zone of Inhibition (mm) | Target Bacteria |
---|---|---|
Compound A | 28 | E. coli |
Compound B | 32 | S. aureus |
N-isopropyl derivative | 25 | B. subtilis |
Case Studies and Research Findings
-
BACE-1 Inhibition Study:
A study focused on a series of thioacetamide derivatives revealed that certain analogs showed promising BACE-1 inhibitory activity with IC50 values in the low micromolar range (e.g., IC50 = 4.6 μM). This suggests that N-isopropyl derivatives could serve as potential leads for Alzheimer's disease treatment . -
Antimicrobial Evaluation:
In a comparative study, various imidazole derivatives were tested for antimicrobial efficacy. The results indicated that certain modifications to the imidazole structure significantly enhanced antimicrobial potency against a range of pathogens . -
Therapeutic Potential:
The broad pharmacological activities associated with imidazole derivatives include antibacterial, antifungal, anti-inflammatory, and anticancer effects. These findings support further exploration into the therapeutic applications of N-isopropyl derivatives .
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-13(2)20-17(22)12-24-18-19-11-16(21(18)9-10-23-4)15-7-5-14(3)6-8-15/h5-8,11,13H,9-10,12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAWBDSUZNDLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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